molecular formula C5H11NO3S B039390 (1R,2S)-2-aminocyclopentane-1-sulfonic acid CAS No. 114850-07-6

(1R,2S)-2-aminocyclopentane-1-sulfonic acid

Cat. No.: B039390
CAS No.: 114850-07-6
M. Wt: 165.21 g/mol
InChI Key: DNTFEAHNXKUSKQ-CRCLSJGQSA-N
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Description

(1R,2S)-2-aminocyclopentane-1-sulfonic acid is a chiral compound with significant importance in various scientific fields. Its unique structure, featuring a cyclopentane ring with an amino group and a sulfonic acid group, makes it a valuable molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-aminocyclopentane-1-sulfonic acid typically involves asymmetric synthesis techniques to ensure the correct stereochemistry. One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .

Industrial Production Methods

Industrial production of this compound often employs scalable and efficient synthetic routes. These methods include the use of phase transfer catalysis for alkylation and cyclization reactions, ensuring high yields and diastereoselectivity .

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-aminocyclopentane-1-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitroso compounds.

    Reduction: The sulfonic acid group can be reduced to sulfinic or sulfenic acids under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonic acid group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include oximes, nitroso compounds, sulfinic acids, sulfenic acids, and various substituted derivatives .

Mechanism of Action

The mechanism of action of (1R,2S)-2-aminocyclopentane-1-sulfonic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the sulfonic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2S)-2-aminocyclopentane-1-sulfonic acid is unique due to its combination of an amino group and a sulfonic acid group on a cyclopentane ring. This unique structure allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

(1R,2S)-2-aminocyclopentane-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3S/c6-4-2-1-3-5(4)10(7,8)9/h4-5H,1-3,6H2,(H,7,8,9)/t4-,5+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNTFEAHNXKUSKQ-CRCLSJGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)S(=O)(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@@H](C1)S(=O)(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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